The synthesis of alaproclate involves several key steps:
These synthetic routes highlight the importance of controlling reaction conditions such as temperature and purity of reagents to achieve high yields and product consistency.
Alaproclate's molecular structure features a 4-chlorophenyl group attached to an amino acid ester component. The compound's structural formula can be represented as follows:
The structural representation emphasizes the presence of functional groups that contribute to its pharmacological effects, particularly its ability to inhibit serotonin reuptake .
Alaproclate can participate in various chemical reactions:
These reactions are significant for understanding alaproclate's chemical behavior and potential modifications for therapeutic applications.
Alaproclate primarily exerts its effects by inhibiting the reuptake of serotonin in the synaptic cleft. This mechanism increases serotonin availability, which is critical for mood regulation. Additionally, alaproclate has been identified as a non-competitive antagonist at NMDA receptors, which may contribute to its neuropharmacological effects .
Research indicates that while it shares similarities with other SSRIs in terms of serotonin uptake inhibition, it possesses unique properties that differentiate it from more widely used SSRIs like fluoxetine .
These properties are essential for understanding how alaproclate behaves in biological systems and during formulation for therapeutic use .
Although alaproclate's development as an antidepressant was discontinued due to safety concerns, it has been studied for various scientific applications:
Alaproclate (developmental code name GEA-654) was synthesized in the 1970s by Swedish pharmaceutical company Astra AB (now AstraZeneca) as part of a program to develop novel antidepressants targeting monoamine systems. Its discovery emerged from systematic structural modifications of phenethyl alcohol esters, specifically designed to enhance selectivity for serotonin (5-hydroxytryptamine, 5-HT) reuptake inhibition. Lindberg et al. first described the compound in 1978, detailing a synthesis pathway involving:
Table 1: Key Chemical Properties of Alaproclate
Property | Value |
---|---|
IUPAC Name | 1-(4-Chlorophenyl)-2-methylpropan-2-yl 2-aminopropanoate |
Molecular Formula | C₁₃H₁₈ClNO₂ |
Molecular Weight | 255.74 g/mol |
CAS Registry | 60719-82-6 |
Stereochemistry | Racemic mixture |
Alaproclate represented a structural departure from tricyclic antidepressants (TCAs), featuring an α-amino ester moiety linked to a chlorinated phenethyl backbone. This design aimed to minimize affinity for histaminergic, cholinergic, and adrenergic receptors—common sources of TCA side effects [8] [10].
Alaproclate was pharmacologically characterized as a selective serotonin reuptake inhibitor (SSRI) with minimal activity on other neurotransmitter systems:
Receptor Selectivity Profile
Table 2: Receptor Binding Profile of Alaproclate vs. Reference Compounds
Receptor Target | Alaproclate Affinity | Imipramine Affinity | Clomipramine Affinity |
---|---|---|---|
Serotonin Transporter | High (Kᵢ < 1 µM) | High | High |
Norepinephrine Transporter | Very Low | High | High |
Muscarinic Cholinergic | Undetectable | High | Moderate |
α₁-Adrenergic | Undetectable | Moderate | Low |
Regional Selectivity in the CNS
Alaproclate exhibited region-specific uptake inhibition in rodent brain tissues when assessed using the H 75/12 method:
This gradient suggested potential therapeutic advantages for disorders involving limbic system dysregulation. Early clinical development targeted major depressive disorder and senile dementia, with Phase 2 trials conducted in Belgium, Sweden, and the UK during the early 1980s [5]. Its dual potential was attributed to:
Alaproclate was among the first-generation SSRIs developed alongside zimelidine and indalpine, predating clinically successful agents like fluoxetine (Prozac) by nearly a decade [1] [6]. Its development marked pivotal shifts in antidepressant research:
Conceptual Innovations
Limitations and Legacy
Despite promising pharmacology, development was discontinued in the 1980s due to:
Nevertheless, alaproclate’s unique properties informed subsequent developments:
Alaproclate’s trajectory exemplifies the "proof-of-concept" phase of SSRI development, validating SERT inhibition as a therapeutically viable strategy while underscoring the translational challenges between preclinical models and clinical safety [6] [10]. Its biochemical insights remain embedded in contemporary antidepressant design, particularly agents targeting treatment-resistant depression through glutamatergic-serotonergic interactions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7